molecular formula C11H10F4O2 B14342558 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one CAS No. 105602-59-3

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one

Katalognummer: B14342558
CAS-Nummer: 105602-59-3
Molekulargewicht: 250.19 g/mol
InChI-Schlüssel: JLQZRPGPQGZMQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is an organic compound with the molecular formula C11H10F4O2 This compound is characterized by the presence of four fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the fluorination of 3-hydroxy-1-phenylpentan-1-one using a fluorinating reagent such as sulfur tetrafluoride or a similar compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione.

    Reduction: Formation of 4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The hydroxyl and phenyl groups also contribute to its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4,5,5-Tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone
  • 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentane-1,3-dione

Uniqueness

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

105602-59-3

Molekularformel

C11H10F4O2

Molekulargewicht

250.19 g/mol

IUPAC-Name

4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentan-1-one

InChI

InChI=1S/C11H10F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,9-10,17H,6H2

InChI-Schlüssel

JLQZRPGPQGZMQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CC(C(C(F)F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.